3-Pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride
Description
Historical Context of Triazolo[4,3-a]pyrazine Research
The triazolo[4,3-a]pyrazine nucleus emerged in the late 1960s through cyclocondensation strategies involving 2-hydrazinopyrazines and cyanogen chloride. Early work focused on synthesizing 3-amino derivatives, with acylation studies revealing competing reactivity at triazole nitrogen positions. By the 2000s, medicinal chemists recognized the scaffold’s potential for kinase inhibition, exemplified by Biogen Idec’s piperazine-derived adenosine A2A antagonists featuring 2-furan-2-yl substitutions. Concurrently, triazolopyrazines gained traction in oncology, with derivatives like 22i (IC50 = 48 nM against c-Met kinase) demonstrating apoptosis induction in A549 lung cancer cells. The scaffold’s planar aromatic system and hydrogen-bonding capacity enabled selective interactions with ATP-binding pockets, a feature leveraged in recent M5 muscarinic receptor antagonists.
Significance in Heterocyclic Medicinal Chemistry
Triazolo[4,3-a]pyrazines occupy a privileged chemical space due to their balanced lipophilicity (clogP ≈ 2–3) and capacity for dual hydrogen bonding. Structural analyses of c-Met inhibitors like 12e (IC50 = 90 nM) reveal critical interactions: the triazole N2 atom forms a backbone hydrogen bond with Met1160, while the pyrazine ring engages in π-π stacking with Tyr1230. Introduction of pyridin-2-yl groups, as in the title compound, may mimic these interactions while improving aqueous solubility through protonation at physiological pH. The tetrahydro modification reduces planarity, potentially enhancing blood-brain barrier penetration for CNS targets—a strategy validated in M5 antagonists like VU6032423.
Research Objectives and Hypothesis Development
Primary objectives for investigating 3-pyridin-2-yl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine dihydrochloride include:
- Structural Optimization : Assessing whether tetrahydropyrazine saturation improves metabolic stability compared to aromatic counterparts.
- Target Engagement : Hypothesizing that the pyridin-2-yl group mimics adenine’s N1 and N6 positions, enabling kinase inhibition through pseudo-ATP competition.
- Salt Form Impact : Evaluating dihydrochloride’s effect on solubility (predicted >10 mg/mL in pH 4.5 buffer) and crystallinity compared to free bases.
Scientific Rationale for Structure-Based Investigation
Molecular modeling of analogous compounds provides a framework for understanding the title compound’s potential. Docking studies of 22i into c-Met (PDB: 3LQ8) show the triazole core occupying the hinge region, with the pyridazinone moiety extending into hydrophobic pockets. Substituting pyridazinone with pyridin-2-yl may preserve hinge binding while introducing a basic nitrogen for salt formation—a strategy employed in sitagliptin analogs. The tetrahydro modification likely induces a boat conformation in the pyrazine ring, as observed in piperazine-derived antagonists’ X-ray structures.
Table 1. Structural and Bioactivity Comparison of Selected Triazolo[4,3-a]pyrazines
*Calculated using ACD/Labs Percepta.
Properties
IUPAC Name |
3-pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5.2ClH/c1-2-4-12-8(3-1)10-14-13-9-7-11-5-6-15(9)10;;/h1-4,11H,5-7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBSXAVDJOZTQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C3=CC=CC=N3)CN1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar triazolo[4,3-a]pyrazine derivatives have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains. Another derivative has shown anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines, and it also possessed superior c-Met kinase inhibition ability.
Mode of Action
It is known that similar triazolo[4,3-a]pyrazine derivatives have shown antibacterial and anti-tumor activities. The structure–activity relationship of these derivatives was preliminarily analyzed, and it was found that [1,2,4]triazolo[4,3-a]pyrazine nucleus bearing an ethylenediamine moiety were prone to the antibacterial activities.
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities. The interactions of this compound with enzymes, proteins, and other biomolecules are yet to be discovered.
Biological Activity
3-Pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride (CAS Number: 1338375-74-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₁₀H₁₃Cl₂N₅
- Molecular Weight : 274.15 g/mol
- Structure : The compound features a fused triazole and pyrazine ring system that is essential for its biological activity.
Synthesis
The synthesis of 3-Pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors. Common methods include:
- Cyclization Reactions : Using hydrazinopyridine with substituted aldehydes.
- One-pot Syntheses : Efficient under mild conditions.
Antimicrobial Activity
Several studies have reported the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. For instance:
- In vitro Studies : Compounds exhibit moderate to good antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The most potent derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
Anticancer Activity
The compound has demonstrated significant anticancer potential:
- Cell Line Studies : In studies involving A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines, some derivatives exhibited IC₅₀ values as low as 0.83 μM . The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), disrupting cell cycle progression and inducing apoptosis in cancer cells.
Other Biological Activities
Research indicates that derivatives may also possess:
- Antidiabetic Properties : Some triazolo[4,3-a]pyrazine derivatives are linked to the inhibition of enzymes involved in glucose metabolism.
- Anticonvulsant and Anti-inflammatory Effects : Preliminary data suggest potential effects on neurotransmitter systems and inflammatory pathways.
Structure-Activity Relationships (SAR)
The biological activity of 3-Pyridin-2-yl derivatives can be influenced by various substituents on the triazole and pyrazine rings:
- Substituent Variability : Different alkyl or aryl groups at specific positions can enhance antibacterial or anticancer activity.
- Indole Moiety : Compounds with indole groups generally show superior activity due to favorable interactions with target proteins .
Case Studies
- Antibacterial Activity Study :
- Anticancer Mechanism Investigation :
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-Pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed activity against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Several studies have highlighted the potential of this compound in cancer treatment. The compound's ability to inhibit specific kinases involved in tumor growth has been documented. For instance:
- Case Study : A derivative of the compound was tested in vitro against breast cancer cell lines and showed a dose-dependent reduction in cell viability.
Neurological Applications
The compound has been explored for its neuroprotective effects. It is hypothesized that it may modulate neurotransmitter systems or act as an antioxidant.
- Case Study : In animal models of neurodegenerative diseases like Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced oxidative stress markers.
Data Table: Summary of Research Findings
Pharmacological Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The triazolo[4,3-a]pyrazine scaffold is highly versatile, with modifications at positions 3, 7, and 8 significantly altering physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:
Key Differences and Trends
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (e.g., CF₃, Cl) : Enhance metabolic stability and binding affinity to enzymes like dipeptidyl peptidase-4 (DPP-4) in antidiabetic agents .
- Aromatic Substituents (e.g., Ph, Pyridinyl) : Improve CNS penetration (e.g., P2X7 antagonists) due to lipophilicity-balanced polarity .
- Halogens (e.g., Br, Cl) : Enable further functionalization via Suzuki-Miyaura coupling, expanding structural diversity .
Synthetic Accessibility :
- Multi-step routes (e.g., substitution, cyclization) are common for 3-substituted derivatives, with yields ranging from 54% to 85% depending on reaction optimization .
- One-pot protocols (e.g., hydrazine-mediated cyclization) simplify synthesis but are less reported for pyrazine analogs compared to pyridazine derivatives .
Salt Forms and Solubility: Dihydrochloride salts (e.g., target compound) offer superior solubility in polar solvents compared to free bases or mono-salts . Hydrobromide forms (e.g., 3-Bromo analog) are typically used for crystallography or stability studies .
Q & A
Q. Table 1: Representative Synthetic Conditions
How is the structure of this compound confirmed?
Basic Research Question
Structural confirmation relies on multi-technique characterization:
- NMR Spectroscopy : H and C NMR identify hydrogen/carbon environments (e.g., triazole ring protons at δ 8.2–9.1 ppm; pyrazine carbons at δ 140–160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 291.18 for dihydrochloride derivatives) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., N-H stretches at 3300–3500 cm, C=N at 1600 cm) .
Note : Salt forms (e.g., dihydrochloride) may alter solubility, requiring DMSO-d or DO for NMR analysis .
What purification strategies are effective for isolating this compound?
Basic Research Question
Purification methods depend on solubility and byproduct complexity:
- Recrystallization : Use solvent mixtures like DMF/i-propanol (1:2 v/v) to isolate crystalline products .
- Chromatography : Silica gel or alumina plugs for rapid purification; eluent systems (e.g., CHCl/MeOH 9:1) resolve polar impurities .
- Acid-Base Extraction : Leverage the compound’s basicity (piperazine moiety) by adjusting pH for precipitation .
How can reaction yields be optimized for large-scale synthesis?
Advanced Research Question
Optimization strategies include:
- Temperature Control : Lowering cyclization temperatures (e.g., 80°C vs. 120°C) reduces decomposition but may prolong reaction times .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve hydrazine coupling efficiency, though residual metal removal is critical .
- Solvent Selection : Ethanol or water enhances green chemistry metrics, while DMFA improves solubility for high-concentration reactions .
Q. Table 2: Yield Optimization Parameters
| Parameter | Optimal Condition | Yield Increase | Reference |
|---|---|---|---|
| Cyclization Temperature | 80°C with extended time | +15% | |
| Solvent (DMFA vs. EtOH) | DMFA for CDI-mediated steps | +22% | |
| Catalyst (Pd/C) | 5% loading, 6 hours | +18% |
How do structural modifications influence the compound’s biological activity?
Advanced Research Question
Structure-Activity Relationship (SAR) studies highlight:
- Triazole Substituents : Electron-withdrawing groups (e.g., -CF) enhance metabolic stability but reduce solubility .
- Pyrazine Modifications : Piperazine or sulfonyl groups improve receptor binding (e.g., antiviral targets) .
- Dihydrochloride Salt : Increases aqueous solubility and bioavailability compared to free bases .
Key Finding : 3-Trifluoromethyl analogs show 3-fold higher antibacterial activity vs. methyl derivatives, but require co-solvents (e.g., PEG-400) for in vivo studies .
How should researchers address contradictions in analytical data?
Advanced Research Question
Discrepancies often arise from:
- Salt Form Effects : Dihydrochloride salts shift NMR peaks vs. free bases; confirm via Cl titration .
- Hydrate Formation : Variable water content in crystals alters melting points (e.g., 215–217°C vs. 243–245°C) .
- Stereochemical Purity : Chiral centers (e.g., piperidine substituents) require chiral HPLC or CD spectroscopy .
Q. Resolution Workflow :
Repeat analysis under anhydrous conditions.
Cross-validate with HRMS and elemental analysis.
Use single-crystal XRD for absolute configuration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
